Home > Products > Screening Compounds P26689 > 1-(SEC-BUTYL)-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
1-(SEC-BUTYL)-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE -

1-(SEC-BUTYL)-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Catalog Number: EVT-6125256
CAS Number:
Molecular Formula: C18H15ClF3N3OS
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

  • Compound Description: BCTP is a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist. [] It exhibits a classic polymodal inhibition profile, effectively blocking the activation of the human TRPV1 channel by both capsaicin and low pH. Notably, BCTP demonstrates significant analgesic properties in rodent models without inducing significant hyperthermia, a common side effect of TRPV1 antagonists. []

7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

  • Compound Description: This compound shows potent in vitro anticancer activity against various cancer cell lines, including HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer). [] Compound 5a exhibits stronger anticancer activity than the standard drug doxorubicin against these cell lines. [] Additionally, it displays promising inhibitory activity against specific kinases, including PDGFR β, EGFR, and CDK4/cyclin D1. []

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound acts as a CDK4/6 inhibitor. [] Unlike the CDK5 inhibitor analog 24, this compound does not affect Mcl-1 function. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 exhibits selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] This compound effectively reduces Mcl-1 levels in a concentration-dependent manner within these cell lines. [] Notably, targeting CDK5 with analog 24, in combination with Bcl-2 inhibitors, shows a synergistic effect in inducing apoptosis in pancreatic cancer cell lines. []
  • Relevance: Although not a direct structural analog, analog 24's inclusion stems from its shared research context with the pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor, 6-acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. [] This suggests potential research interest in exploring the effects of diverse chemical scaffolds, including pyrido[2,3-d]pyrimidines like 1-sec-butyl-7-(4-chlorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, on CDK activity and their implications for cancer therapy.

CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea)

  • Compound Description: CCT196969 is a pan-RAF inhibitor, meaning it targets all isoforms of the RAF kinase. [] Research indicates it has limited brain distribution due to its high nonspecific binding in brain and plasma. [] In vitro studies suggest CCT196969 is not a substrate for efflux transporters P-gp or Bcrp at the blood-brain barrier. []
  • Relevance: While not a pyrido[2,3-d]pyrimidine derivative, CCT196969's relevance stems from its classification as a pan-RAF inhibitor, similar to LY3009120 and MLN2480. [] These compounds were investigated for their ability to penetrate the blood-brain barrier and exert therapeutic effects within the brain, specifically in the context of treating melanoma brain metastases. [] This research highlights the importance of considering blood-brain barrier penetration and efflux transporter interactions when developing kinase inhibitors, including those based on the pyrido[2,3-d]pyrimidine scaffold like 1-sec-butyl-7-(4-chlorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, for treating brain tumors or other central nervous system disorders.

LY3009120 (1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea)

  • Compound Description: LY3009120 is another pan-RAF inhibitor investigated for its potential in treating melanoma brain metastases. [] While it demonstrates good efficacy against melanoma cells in vitro, its brain distribution is limited by active efflux by the Bcrp transporter at the blood-brain barrier. []
  • Relevance: Although MLN2480 does not share the pyrido[2,3-d]pyrimidine scaffold, its inclusion is based on its categorization as a pan-RAF inhibitor alongside LY3009120 and CCT196969. [] The research on these compounds emphasizes the significance of evaluating blood-brain barrier permeability and interactions with efflux transporters when developing kinase inhibitors, particularly for treating brain-related conditions. This knowledge is valuable when considering potential therapeutic applications for 1-sec-butyl-7-(4-chlorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one or other related compounds.

Properties

Product Name

1-(SEC-BUTYL)-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

IUPAC Name

1-butan-2-yl-7-(4-chlorophenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C18H15ClF3N3OS

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C18H15ClF3N3OS/c1-3-9(2)25-15-14(16(26)24-17(25)27)12(18(20,21)22)8-13(23-15)10-4-6-11(19)7-5-10/h4-9H,3H2,1-2H3,(H,24,26,27)

InChI Key

MLKVYBYITNEZLL-UHFFFAOYSA-N

SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)NC1=S

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.